2-chloro-N-(4-(2-methoxyphenyl)thiazol-2-yl)benzamide
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Overview
Description
“2-chloro-N-(4-(2-methoxyphenyl)thiazol-2-yl)benzamide” is a compound that contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . The compound also contains a benzamide group and a methoxyphenyl group .
Synthesis Analysis
Thiazoles are synthesized by researchers with variable substituents as target structures, and their biological activities are evaluated . The synthesis of similar compounds involves the reaction of aromatic amines, isothiocyanates, and α-haloketones .Molecular Structure Analysis
The molecular structure of “2-chloro-N-(4-(2-methoxyphenyl)thiazol-2-yl)benzamide” includes a thiazole ring, which is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The compound also contains a benzamide group and a methoxyphenyl group .Chemical Reactions Analysis
Thiazoles, including “2-chloro-N-(4-(2-methoxyphenyl)thiazol-2-yl)benzamide”, exhibit various biological activities such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, such as 2-chloro-N-(4-(2-methoxyphenyl)thiazol-2-yl)benzamide, have been found to exhibit antioxidant properties .
Analgesic and Anti-inflammatory Activity
Thiazole compounds have been reported to have analgesic and anti-inflammatory effects .
Antimicrobial and Antifungal Activity
Thiazole derivatives have been shown to possess antimicrobial and antifungal properties .
Antiviral Activity
Some thiazole compounds have demonstrated antiviral activity .
Diuretic Activity
Thiazole derivatives have been associated with diuretic effects .
Anticonvulsant and Neuroprotective Activity
Thiazole compounds have been studied for their anticonvulsant and neuroprotective effects .
Antitumor and Cytotoxic Activity
Certain thiazole derivatives have shown antitumor and cytotoxic activities. For example, a series of [6- (4-bromophenyl)imidazo [2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent effects on a prostate cancer .
Antiretroviral Activity
Thiazoles are found in many potent biologically active compounds, such as Ritonavir, an antiretroviral drug .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives have been reported to interact with various biological targets to induce their effects . For instance, some thiazole compounds have been found to inhibit the enzyme succinate dehydrogenase, thereby inhibiting fungal respiration .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Future Directions
The future directions in the research of thiazoles, including “2-chloro-N-(4-(2-methoxyphenyl)thiazol-2-yl)benzamide”, involve the design and development of different thiazole derivatives to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
properties
IUPAC Name |
2-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2S/c1-22-15-9-5-3-7-12(15)14-10-23-17(19-14)20-16(21)11-6-2-4-8-13(11)18/h2-10H,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGRWEQZKUOOTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-(2-methoxyphenyl)thiazol-2-yl)benzamide |
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